molecular formula C8H17NO2 B8475745 (S)-neopentyl 2-aminopropanoate

(S)-neopentyl 2-aminopropanoate

Cat. No.: B8475745
M. Wt: 159.23 g/mol
InChI Key: SNEZZDIOAQXFRI-LURJTMIESA-N
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Description

(S)-Neopentyl 2-aminopropanoate (CAS 946565-75-9), also known as 2,2-dimethylpropyl L-alaninate, is a chiral ester derivative of L-alanine. Its molecular formula is C₈H₁₇NO₂, with a molecular weight of 159.23 g/mol and a topological polar surface area of 52.3 Ų . Key physicochemical properties include:

  • Hydrogen bond donors/acceptors: 1/3
  • XLogP (hydrophobicity parameter): 1.3
  • Rotatable bonds: 4
  • Complexity: 138 (indicating moderate structural intricacy) .

This compound is utilized in enantioselective syntheses and as a building block for pharmaceuticals, leveraging its steric hindrance from the neopentyl (2,2-dimethylpropyl) group to influence reaction pathways and product purity .

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2,2-dimethylpropyl (2S)-2-aminopropanoate

InChI

InChI=1S/C8H17NO2/c1-6(9)7(10)11-5-8(2,3)4/h6H,5,9H2,1-4H3/t6-/m0/s1

InChI Key

SNEZZDIOAQXFRI-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)OCC(C)(C)C)N

Canonical SMILES

CC(C(=O)OCC(C)(C)C)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The neopentyl group confers unique steric and electronic properties. Below is a comparison with analogous esters (Table 1):

Compound Molecular Formula Molecular Weight (g/mol) XLogP Rotatable Bonds Steric Hindrance
(S)-Neopentyl 2-aminopropanoate C₈H₁₇NO₂ 159.23 1.3 4 High (neopentyl)
(S)-Butyl 2-aminopropanoate C₇H₁₅NO₂ 145.20 1.1 5 Moderate (butyl)
Propylene glycol-based polyester C₃H₈O₂ (monomer) ~22,000 (polymer) N/A Variable Low

Key Observations :

  • The neopentyl group increases molecular weight and hydrophobicity (higher XLogP) compared to the butyl analog .
Steric Effects on Reactivity

The bulky neopentyl group slows solvolysis reactions (e.g., hydrolysis) due to steric hindrance, a trait exploited in protecting-group chemistry . For example:

  • Neopentyl chloroformate, a related compound, demonstrates delayed solvolysis compared to less hindered acylating agents .
  • In contrast, (S)-butyl 2-aminopropanoate, with a linear alkyl chain, exhibits faster reaction kinetics in ester hydrolysis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-neopentyl 2-aminopropanoate, and how can reaction yields be optimized?

  • Methodological Answer : The primary synthesis involves esterification of L-alanine with neopentyl alcohol under acidic catalysis (e.g., H₂SO₄ or HCl). Key optimization parameters include temperature control (40–60°C), stoichiometric excess of neopentyl alcohol, and inert atmosphere to prevent racemization. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves yields (typically 70–85%) .

Q. Which analytical techniques are most effective for confirming the structural integrity and enantiomeric purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks to confirm ester linkage (δ ~4.1–4.3 ppm for neopentyl-O; δ ~1.3–1.5 ppm for methyl groups) and chiral center integrity .
  • Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol mobile phase to verify enantiomeric excess (>99% for high-purity batches) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion [M+H]+ at m/z 160.2 .

Q. What are the standard protocols for assessing the acute toxicity of this compound in in vitro models?

  • Methodological Answer : Conduct cell viability assays (e.g., MTT or resazurin reduction) in HepG2 or HEK293 cells. Prepare serial dilutions (1–1000 µM) and incubate for 24–48 hours. Calculate IC₅₀ values and compare to structurally related compounds (e.g., neopentyl glycol, which shows low acute toxicity in rats at 140 mg/m³ ). Include positive controls (e.g., cisplatin) for validation.

Advanced Research Questions

Q. How can researchers address discrepancies in reported enantiomeric excess values for this compound across different studies?

  • Methodological Answer : Discrepancies may arise from variations in chiral column selection or mobile phase composition. To resolve:

  • Validate methods using a certified reference standard.
  • Cross-verify with polarimetry ([α]D²⁵ = +8.5° to +9.5° in methanol) .
  • Perform interlaboratory comparisons using identical protocols and instrumentation .

Q. What strategies are employed to evaluate the hydrolytic stability of this compound under varying pH conditions?

  • Methodological Answer :

  • pH Stability Study : Incubate the compound in buffer solutions (pH 1–10) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
  • Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. For example, hydrolysis accelerates at pH <3 or >8 due to ester bond cleavage.
  • Arrhenius Modeling : Predict shelf-life under storage conditions by testing stability at elevated temperatures (e.g., 40–60°C) .

Q. How can computational chemistry models predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., proteases or GPCRs). Validate with known inhibitors.
  • QSAR Studies : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors.
  • Metabolite Prediction : Employ in silico tools (e.g., SwissADME) to identify potential metabolites and assess bioavailability .

Q. What methodologies are used to investigate the metabolic pathways of this compound in hepatic microsomal assays?

  • Methodological Answer :

  • Incubation : Mix the compound with rat/human liver microsomes (1 mg/mL protein) and NADPH cofactor at 37°C.
  • LC-MS/MS Analysis : Identify phase I metabolites (e.g., hydroxylation, de-esterification) and phase II conjugates (e.g., glucuronides).
  • Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to elucidate metabolic enzymes involved .

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